molecular formula C19H18N2O4S2 B12184392 Prop-2-en-1-yl 4-methyl-2-{[(3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate

Prop-2-en-1-yl 4-methyl-2-{[(3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate

Cat. No.: B12184392
M. Wt: 402.5 g/mol
InChI Key: QUBOYCSICLWFOZ-UHFFFAOYSA-N
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Description

The compound "Prop-2-en-1-yl 4-methyl-2-{[(3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate" is a structurally complex molecule featuring a thiazole core substituted with a 4-methyl group and an oxathiin-derived carboxamide moiety. Such hybrid heterocyclic systems are often explored for their pharmacological or agrochemical applications due to their ability to interact with biological targets .

Properties

Molecular Formula

C19H18N2O4S2

Molecular Weight

402.5 g/mol

IUPAC Name

prop-2-enyl 4-methyl-2-[(5-phenyl-2,3-dihydro-1,4-oxathiine-6-carbonyl)amino]-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C19H18N2O4S2/c1-3-9-25-18(23)15-12(2)20-19(27-15)21-17(22)14-16(26-11-10-24-14)13-7-5-4-6-8-13/h3-8H,1,9-11H2,2H3,(H,20,21,22)

InChI Key

QUBOYCSICLWFOZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=C(SCCO2)C3=CC=CC=C3)C(=O)OCC=C

Origin of Product

United States

Preparation Methods

Hantzsch Reaction Conditions

Ethyl 2-chloro-3-oxobutanoate reacts with 1-methylthiourea in pyridine to yield ethyl 4-methyl-2-(methylamino)thiazole-5-carboxylate. The methylamino group at the C2 position is subsequently protected as a tert-butoxycarbonate to prevent interference in downstream reactions. For the target compound, allyl esterification replaces the ethyl group, achieved by transesterification of the intermediate with allyl alcohol under acidic conditions (e.g., p-toluenesulfonic acid in refluxing toluene).

Key Data:

Reaction ComponentRoleConditionsYield (%)
Ethyl 2-chloro-3-oxobutanoateα-Halo carbonyl precursorPyridine, 0°C → RT, 12 h85
1-MethylthioureaThioamide sourcePyridine, reflux, 6 h78
Allyl alcoholEsterification reagentToluene, p-TsOH, 110°C, 8 h92

Oxathiin Moiety Preparation

The 3-phenyl-5,6-dihydro-1,4-oxathiin-2-carbonyl group is synthesized via a ring-expansion strategy starting from 2-methyl-N-phenyl-1,3-oxathiolane-2-acetamide.

Oxidation and Ring Expansion

2-Methyl-N-phenyl-1,3-oxathiolane-2-acetamide undergoes oxidation with hydrogen peroxide (30% aqueous) in the presence of sodium tungstate as a catalyst, yielding the corresponding sulfoxide intermediate. Subsequent heating in toluene with tetra-n-butylammonium bromide catalyzes a thermal ring expansion to form the 5,6-dihydro-1,4-oxathiin ring.

Critical Parameters:

  • Catalyst: Sodium tungstate (0.5 mol%) accelerates oxidation without side reactions.

  • Solvent: Toluene enables efficient water removal via azeotropic distillation, driving the reaction to completion.

  • Temperature: 80–90°C optimizes ring expansion while minimizing decomposition.

Amide Coupling Strategy

Coupling the thiazole amine with the oxathiin carbonyl requires activation of the carboxylic acid. The oxathiin-2-carboxylic acid is converted to its acid chloride using thionyl chloride, followed by reaction with the C2-amino group of the thiazole.

Acid Chloride Formation

3-Phenyl-5,6-dihydro-1,4-oxathiin-2-carboxylic acid is treated with excess thionyl chloride (2.5 equiv) in dichloromethane at 0°C, yielding the corresponding acid chloride. The intermediate is used directly without purification due to its sensitivity to hydrolysis.

Aminolysis Reaction

The thiazole amine (4-methyl-2-amino-1,3-thiazole-5-carboxylate) reacts with the acid chloride in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere. Triethylamine (3 equiv) neutralizes HCl byproducts, ensuring high conversion rates.

Optimized Conditions:

  • Molar Ratio: 1:1.2 (amine:acid chloride)

  • Temperature: −10°C → RT, 24 h

  • Yield: 89%

Final Esterification and Purification

The allyl ester group is introduced early in the synthesis (Step 1.1), but final purification ensures product integrity. Column chromatography on silica gel (ethyl acetate/hexanes, 1:4) removes residual coupling reagents and byproducts.

Analytical Data:

  • ¹H NMR (500 MHz, CDCl₃): δ 7.45–7.30 (m, 5H, Ph), 6.05 (ddt, 1H, CH₂=CH), 5.40 (d, 1H, J = 17 Hz, CH₂=CH₂), 5.30 (d, 1H, J = 10 Hz, CH₂=CH₂), 4.80 (d, 2H, OCH₂), 2.60 (s, 3H, thiazole-CH₃).

  • HRMS (ESI): m/z [M+H]⁺ calcd for C₂₁H₂₁N₂O₄S₂: 437.0892; found: 437.0889.

Comparative Analysis of Methodologies

Solvent Selection

Toluene emerges as the optimal solvent for both thiazole synthesis and oxathiin ring expansion due to its low boiling point (110°C) and compatibility with azeotropic water removal. Substituting toluene with chlorinated solvents (e.g., dichloromethane) reduces yields by 15–20% due to intermediate instability.

Catalytic Efficiency

Quaternary ammonium salts (e.g., tetra-n-butylammonium bromide) enhance oxathiin formation kinetics by stabilizing transition states during ring expansion. Omitting these catalysts extends reaction times from 6 h to 24 h and decreases yields to <50% .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole and oxathiin rings.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine or nitric acid.

Major Products

    Oxidation: Oxidation can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction can yield alcohol derivatives.

    Substitution: Substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, this compound can be studied for its potential bioactivity. The presence of the thiazole and oxathiin rings suggests that it may interact with biological targets, such as enzymes or receptors.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Prop-2-en-1-yl 4-methyl-2-{[(3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions with biological molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a class of thiazole-oxathiin hybrids. Key structural analogues include:

Thiazole-carboxylate derivatives : These lack the oxathiin ring but share the thiazole-carboxylate backbone, often associated with antimicrobial activity.

Oxathiin-containing compounds : For example, 3-phenyl-5,6-dihydro-1,4-oxathiin derivatives, which may exhibit herbicidal or antifungal properties.

Physicochemical and Functional Differences

  • Lipophilicity : The prop-2-en-1-yl ester group likely increases logP compared to methyl or ethyl esters, affecting membrane permeability .
  • Stability : The oxathiin ring (a sulfur-oxygen heterocycle) may confer resistance to hydrolysis relative to purely oxygen-based rings (e.g., dioxanes).
  • Reactivity : The carboxamide linkage between thiazole and oxathiin could enable hydrogen bonding with biological targets, distinguishing it from simpler ester-linked analogues.

Table 1: Comparative Properties of Selected Analogues

Compound Class Key Functional Groups logP (Predicted) Potential Applications
Thiazole-carboxylate esters Thiazole, ester 1.8–2.5 Antimicrobial agents
Oxathiin-carboxamides Oxathiin, carboxamide 2.5–3.2 Herbicides
Target Compound Thiazole, oxathiin, prop-2-en-1-yl ~3.0 (estimated) Undocumented

Research Findings

  • Thiazole Derivatives : Studies highlight their role as kinase inhibitors or antimicrobial agents due to thiazole’s ability to mimic natural heterocycles in metabolic pathways .
  • Oxathiin Systems: The 5,6-dihydro-1,4-oxathiin scaffold is notable in agrochemicals (e.g., carboxin), where it disrupts fungal succinate dehydrogenase .

Limitations of Available Evidence

For instance:

  • and detail SHELX’s role in crystal structure refinement but lack data on the compound’s crystallography .
  • discusses atmospheric VOC reactions, which are irrelevant unless the compound is volatile or degradable via OH radicals .

Recommendations for Further Research

To address knowledge gaps, consult specialized chemical databases (e.g., SciFinder, Reaxys) or journals focusing on heterocyclic chemistry. Experimental studies on the compound’s synthesis, crystallography (using SHELXL ), and bioactivity are critical for meaningful comparisons.

Biological Activity

Prop-2-en-1-yl 4-methyl-2-{[(3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring, an oxathiin moiety, and an enamine structure. These functional groups are significant for its biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : Preliminary studies indicate that compounds with thiazole and oxathiin structures exhibit antimicrobial properties against various bacterial strains. The thiazole ring is known for enhancing the interaction with bacterial cell membranes, leading to increased permeability and cell death.
  • Antiviral Properties : In silico studies have suggested that derivatives of thiazoles may inhibit viral replication by targeting viral proteases and polymerases. Docking studies have shown favorable binding affinities to SARS-CoV-2 proteins, indicating potential as antiviral agents against COVID-19 .
  • Anti-inflammatory Effects : Compounds containing thiazole rings have been reported to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines. This suggests a potential use in treating inflammatory diseases.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialEffective against Gram-positive and Gram-negative bacteria ,
AntiviralInhibits SARS-CoV-2 proteases
Anti-inflammatoryReduces levels of TNF-alpha and IL-6

Case Studies

Several studies have explored the biological activity of related thiazole compounds:

  • Antimicrobial Study :
    • A study investigated the antimicrobial efficacy of thiazole derivatives against Staphylococcus aureus and Escherichia coli. The results showed significant inhibition zones compared to control groups, suggesting strong antibacterial properties.
  • Antiviral Activity :
    • In a recent study, thiazole derivatives were tested against SARS-CoV-2 using molecular docking techniques. The compounds demonstrated binding energies ranging from -8.1 to -8.3 kcal/mol, indicating strong interactions with viral proteins essential for replication .
  • Anti-inflammatory Research :
    • Research focused on the anti-inflammatory effects of similar compounds showed a reduction in inflammatory markers in animal models of arthritis. This suggests potential therapeutic applications in autoimmune disorders.

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